molecular formula C12H19N5S B14607472 3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 57358-00-6

3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B14607472
CAS No.: 57358-00-6
M. Wt: 265.38 g/mol
InChI Key: UBRHIVRQWYOTTP-UHFFFAOYSA-N
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Description

3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[4,3-d]pyrimidine core with methyl, methylsulfanyl, and pentyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents under reflux conditions . The reaction conditions can be adjusted to selectively form either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation Products: Sulfoxide and sulfone derivatives.

    Substitution Products: Compounds with substituted functional groups at the methylsulfanyl position.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with molecular targets such as protein tyrosine kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group, in particular, contributes to its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

CAS No.

57358-00-6

Molecular Formula

C12H19N5S

Molecular Weight

265.38 g/mol

IUPAC Name

3-methyl-5-methylsulfanyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C12H19N5S/c1-4-5-6-7-13-11-10-9(8(2)16-17-10)14-12(15-11)18-3/h4-7H2,1-3H3,(H,16,17)(H,13,14,15)

InChI Key

UBRHIVRQWYOTTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC(=NC2=C(NN=C21)C)SC

Origin of Product

United States

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